1,2-Ethanediamine, N-(3-methylbutyl)-
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Overview
Description
1,2-Ethanediamine, N-(3-methylbutyl)-: is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of an ethane backbone with two amine groups attached to the first and second carbon atoms, and a 3-methylbutyl group attached to one of the nitrogen atoms. This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Ethanediamine, N-(3-methylbutyl)- can be synthesized through the alkylation of 1,2-ethanediamine with 3-methylbutyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of 3-methylbutyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1,2-ethanediamine, N-(3-methylbutyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1,2-Ethanediamine, N-(3-methylbutyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
1,2-Ethanediamine, N-(3-methylbutyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-ethanediamine, N-(3-methylbutyl)- involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can form coordinate bonds with metal ions, making the compound useful as a chelating agent. Additionally, the compound can participate in various organic reactions, such as nucleophilic substitution and addition reactions, due to the reactivity of the amine groups.
Comparison with Similar Compounds
- 1,2-Ethanediamine, N,N’-dimethyl-
- 1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-
- N,N-Dimethyl-N’-(3-methylbutyl)-1,2-ethanediamine
Comparison: 1,2-Ethanediamine, N-(3-methylbutyl)- is unique due to the presence of the 3-methylbutyl group, which imparts distinct steric and electronic properties compared to other ethylenediamine derivatives. This structural difference can influence the compound’s reactivity, solubility, and coordination behavior, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N'-(3-methylbutyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2)3-5-9-6-4-8/h7,9H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJMRGVQZGIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651249 |
Source
|
Record name | N~1~-(3-Methylbutyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61798-06-9 |
Source
|
Record name | N~1~-(3-Methylbutyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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